Picolinohydrazide
Overview
Description
Picolinohydrazide, also known as pyridine-2-carbohydrazide, is a chemical compound with the molecular formula C6H7N3O . It has a molecular weight of 137.14 g/mol .
Synthesis Analysis
This compound can be synthesized via a one-pot reaction between fusaric acid and aryl hydrazines using amide coupling reagents . Another method involves the reaction between hydrazines and either 2-picolinic acid or ethyl pyridine-2-carboxylate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring attached to a carbohydrazide group . The InChI code for this compound is1S/C6H7N3O/c7-9-6(10)5-3-1-2-4-8-5/h1-4H,7H2,(H,9,10)
. Chemical Reactions Analysis
This compound has been used in the synthesis of covalent organic polymers (COPs), which have been shown to act as efficient catalysts in the Knoevenagel reaction between aromatic aldehydes and malononitrile .Physical and Chemical Properties Analysis
This compound is a white to off-white crystalline powder .Scientific Research Applications
Synthesis and Characterization of Picolinohydrazide Derivatives
This compound derivatives have garnered significant attention in scientific research due to their versatile applications, particularly in synthesis and characterization. One key derivative, (Z)-N′-(2-oxoindolin-3-ylidene)this compound (H2IPH), and its metal complexes (Co(II), Ni(II), Cu(II)) have been synthesized and extensively studied using spectroscopic and physicochemical techniques. These studies have revealed that these derivatives can function as monobasic tri- and tetradentate ligands, forming complexes with distinct geometric structures. Notably, the energy gap observed in the Ni(II) complex suggests potential applications in photovoltaic devices, like solar cells. Additionally, these complexes have demonstrated antibacterial properties and significant antitumor activity, particularly the Co(II) complex, showcasing the derivative's potential in medical applications (Rakha et al., 2014).
Application in Catalysis
Picolinohydrazides have been evaluated as potential ligands in catalytic processes, specifically in the zinc-catalyzed hydrosilylation of ketones. A series of picolinohydrazides, synthesized through the reaction of hydrazines with 2-picolinic acid or ethyl pyridine-2-carboxylate, demonstrated the ability to successfully reduce various ketones. This illustrates the compound's role in facilitating chemical reactions, which could have significant implications in synthetic chemistry and industrial processes (Surzhko et al., 2017).
Chemical Sensing and Biological Imaging
In the realm of chemical sensing, this compound derivatives have shown promising results. For instance, a pyrene derivative with a this compound moiety exhibited high selectivity for Cu2+ ion detection, demonstrating potential as a fluorescent probe. This selective sensing ability extends to live cell imaging, indicating its potential in biological and medical research. Similarly, diarylethene derivatives with a this compound unit have displayed high selectivity and sensitivity towards Al3+, suggesting their applicability as fluorescence sensors (Wu et al., 2011) (Zhang et al., 2016).
Environmental and Water Treatment
This compound derivatives have also been explored in environmental applications. For instance, picolinic acid has been utilized to enhance the Fenton reaction, a process widely used in water treatment for pollutant degradation. The study showed that picolinic acid can significantly accelerate the degradation of certain pollutants, offering a promising approach to improve water treatment processes (Yang et al., 2021).
Mechanism of Action
Target of Action
Picolinohydrazide primarily targets Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
This compound interacts with SDH by binding to the ubiquinone-binding region of the enzyme . This binding is facilitated by various interactions including hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions . The strong inhibition activity of this compound on SDH disrupts the normal function of the enzyme, leading to changes in cellular energy production .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle, also known as the Krebs cycle . By inhibiting SDH, this compound disrupts the conversion of succinate to fumarate within the cycle, which can lead to a decrease in the production of ATP, the main energy currency of the cell .
Result of Action
The inhibition of SDH by this compound leads to changes in the structure of mycelia and cell membrane . It also increases both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes can disrupt normal cellular function and lead to cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound’s fluorescence emission intensity maximizes at 90% water-DMSO medium . This suggests that the compound’s action, efficacy, and stability may vary depending on the solvent environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Picolinohydrazide plays a significant role in biochemical reactions. It interacts with enzymes such as succinate dehydrogenase, inhibiting its activity . This interaction is primarily through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide- π stacking, F–N and F–H interactions .
Cellular Effects
This compound has been observed to influence cell function significantly. It increases both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it binds with the ubiquinone-binding region of succinate dehydrogenase, inhibiting its activity .
Temporal Effects in Laboratory Settings
Over time, this compound has shown stability and long-term effects on cellular function in laboratory settings. It changes the structure of mycelia and cell membrane .
Metabolic Pathways
This compound is involved in the metabolic pathway of succinate dehydrogenase, an enzyme involved in the citric acid cycle . It interacts with this enzyme, affecting metabolic flux and metabolite levels.
Properties
IUPAC Name |
pyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-9-6(10)5-3-1-2-4-8-5/h1-4H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQLNPIEFOYKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162934 | |
Record name | 2-Pyridinecarboxylic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1452-63-7 | |
Record name | Picolinohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1452-63-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinecarboxylic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Picolinic Acid Hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PICOLINOHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS1CG3S7U1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of picolinohydrazide?
A1: The molecular formula of this compound (also known as pyridine-2-carbohydrazide) is C6H7N3O, and its molecular weight is 137.14 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A2: Researchers frequently employ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Mass Spectrometry (MS), and UV-Vis spectroscopy to characterize this compound and its derivatives. These techniques provide valuable information about the compound's structure, bonding, and electronic properties. [, , , , , , , , ]
Q3: How does the structure of this compound compare to its isomers, nicotinohydrazide and isonicotinohydrazide?
A3: All three compounds are isomers, meaning they share the same molecular formula (C6H7N3O) but differ in the position of the hydrazide group on the pyridine ring. this compound has the hydrazide group at the 2-position, nicotinohydrazide at the 3-position, and isonicotinohydrazide at the 4-position. This difference in position affects their physical and chemical properties, including their ability to coordinate with metal ions and biological activities. [, ]
Q4: How does this compound behave as a ligand in coordination chemistry?
A4: this compound functions as a versatile ligand, often adopting a tridentate coordination mode by utilizing its pyridine nitrogen, imine nitrogen, and carbonyl oxygen atoms to bind to metal ions. This results in the formation of stable metal complexes with diverse geometries, making it valuable in fields like catalysis and materials science. [, , , , , ]
Q5: What role do non-covalent interactions play in the crystal structures of this compound-based complexes?
A5: Non-covalent interactions, such as hydrogen bonds (N–H⋯O, O–H⋯Br), tetrel bonds, and π⋯π stacking interactions, play a crucial role in determining the solid-state packing and dimensionality of this compound-based complexes. These interactions influence the complexes' stability, solubility, and potential applications in areas like crystal engineering and materials design. [, ]
Q6: What are the potential applications of this compound-based covalent organic polymers (COPs) in environmental remediation?
A6: this compound-based COPs have shown promise in removing heavy metals from wastewater due to their chelating ability and porous structure. These properties make them attractive for developing efficient and sustainable water treatment technologies. []
Q7: How do this compound derivatives act as fluorescent chemosensors?
A7: Certain this compound derivatives exhibit fluorescence properties that change upon binding to specific metal ions. For instance, a julolidine-derived compound acts as a "turn-on" fluorescent sensor for Cu2+ in aqueous solutions, offering potential applications in analytical chemistry and environmental monitoring. [, , , ]
Q8: Can this compound-based compounds be used for bioimaging applications?
A8: Yes, some this compound derivatives show promise as fluorescent probes for detecting metal ions like Zn2+ and Al3+ in living cells. Their ability to emit fluorescence upon binding to specific analytes makes them valuable tools for studying cellular processes and diagnosing diseases. [, , ]
Q9: What is the significance of aggregation-induced emission (AIE) in this compound-based compounds?
A9: Some this compound derivatives exhibit AIE, where their fluorescence enhances upon aggregation. This property is advantageous for developing sensitive fluorescent probes, as it overcomes the aggregation-caused quenching often observed in conventional fluorophores. [, , ]
Q10: How do this compound derivatives contribute to developing single-molecule magnets (SMMs)?
A10: Lanthanide complexes incorporating this compound derivatives as ligands have shown promise as SMMs due to their ability to exhibit slow magnetic relaxation. These complexes are of interest for applications in high-density data storage and quantum computing. [, , , , , , ]
Q11: What is the role of this compound in the synthesis of heterocyclic compounds?
A11: this compound serves as a valuable precursor for synthesizing various biologically important heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are essential pharmacophores in medicinal chemistry and drug discovery. [, ]
Q12: How do substituents on the this compound framework affect the properties of its metal complexes?
A12: The nature and position of substituents on the this compound framework significantly influence the electronic and steric properties of its metal complexes, affecting their stability, redox behavior, and catalytic activity. []
Q13: How is computational chemistry employed in research on this compound and its derivatives?
A13: Computational methods, including density functional theory (DFT) calculations, are valuable tools for studying the electronic structure, bonding, and properties of this compound derivatives. These methods help predict molecular geometries, spectroscopic properties, and reactivity, guiding the design of new compounds with tailored properties. [, , ]
Q14: What is the role of structure-activity relationship (SAR) studies in optimizing the biological activity of this compound-based compounds?
A14: SAR studies are crucial for understanding how structural modifications to this compound derivatives influence their biological activity, potency, and selectivity. These studies guide the rational design of new drug candidates with improved pharmacological profiles. [, ]
Q15: How does the coordination environment of lanthanide ions in this compound complexes influence their magnetic properties?
A15: The coordination geometry and ligand field around lanthanide ions in this compound complexes significantly affect their magnetic anisotropy, influencing their single-molecule magnet behavior and other magnetic properties. Researchers aim to control the coordination environment to fine-tune the magnetic properties for specific applications. [, , , , , ]
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